molecular formula C27H40N2O4 B8204597 (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide

(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide

Cat. No.: B8204597
M. Wt: 456.6 g/mol
InChI Key: JBPFXTMQFAFLHB-DEOSSOPVSA-N
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Description

(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzenepropanamide Core: This step involves the acylation of a benzene derivative to form the benzenepropanamide core. Reagents such as acyl chlorides and amines are often used under conditions like reflux in an organic solvent.

    Introduction of the (S)-alfa-Amino Group: The chiral amino group can be introduced using chiral amines or through asymmetric synthesis techniques, often employing chiral catalysts or auxiliaries.

    Addition of the 2,2-Diethoxyethyl Group: This step might involve the alkylation of the amide nitrogen with a diethoxyethyl halide under basic conditions.

    Attachment of the 1,1-Dimethylethoxy Group: This group can be introduced via etherification reactions, typically using tert-butyl alcohol and an acid catalyst.

    Incorporation of the 2-Phenylethyl Group: This step might involve a Friedel-Crafts alkylation or similar reaction to attach the phenylethyl group to the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the amino or ether groups using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might target the amide or aromatic ring, using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the amide nitrogen, using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Halides (e.g., bromine, chlorine), sulfonates, or alkylating agents under conditions like reflux or microwave irradiation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide can be used as a building block for more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry

In industrial applications, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    ®-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: The enantiomer of the compound, differing in its chiral configuration.

    N-(2,2-Diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: Lacks the chiral amino group.

    4-(1,1-Dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide: Lacks both the chiral amino and diethoxyethyl groups.

Uniqueness

The uniqueness of (S)-alfa-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)-benzenepropanamide lies in its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2S)-2-amino-N-(2,2-diethoxyethyl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O4/c1-6-31-25(32-7-2)20-29(18-17-21-11-9-8-10-12-21)26(30)24(28)19-22-13-15-23(16-14-22)33-27(3,4)5/h8-16,24-25H,6-7,17-20,28H2,1-5H3/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPFXTMQFAFLHB-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)C(CC2=CC=C(C=C2)OC(C)(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](CC2=CC=C(C=C2)OC(C)(C)C)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119130
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222068-59-8
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1222068-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Amino-N-(2,2-diethoxyethyl)-4-(1,1-dimethylethoxy)-N-(2-phenylethyl)benzenepropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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